2-Amino-4-bromo-6-nitrobenzoic acid

Catalog No.
S988543
CAS No.
1167056-67-8
M.F
C7H5BrN2O4
M. Wt
261.03 g/mol
Availability
In Stock
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2-Amino-4-bromo-6-nitrobenzoic acid

CAS Number

1167056-67-8

Product Name

2-Amino-4-bromo-6-nitrobenzoic acid

IUPAC Name

2-amino-4-bromo-6-nitrobenzoic acid

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

InChI

InChI=1S/C7H5BrN2O4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)

InChI Key

LVSDQVYGRCBVCK-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])Br

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])Br

2-Amino-4-bromo-6-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₅BrN₂O₄. It features a benzene ring substituted with an amino group, a bromine atom, and a nitro group at specific positions. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

Due to the reactivity of its nitro and amino groups. The nitro group can undergo reduction reactions, typically catalyzed by enzymes such as nitroreductases, leading to the formation of amines. Furthermore, the compound can engage in nucleophilic substitution reactions, particularly involving its bromine atom. Nitro compounds like 2-amino-4-bromo-6-nitrobenzoic acid can also participate in oxidative addition and transmetalation processes, which are significant in synthetic organic chemistry.

2-Amino-4-bromo-6-nitrobenzoic acid exhibits notable biological activity, particularly in its interactions with various enzymes and cellular components. The electron-withdrawing nature of the nitro group can influence the reactivity of the molecule, allowing it to interact with proteins and enzymes. This compound may alter cell signaling pathways and gene expression through its biochemical interactions. Additionally, it can affect cellular metabolism by forming reactive intermediates upon reduction .

Molecular Mechanism

The molecular mechanism involves binding to enzymes through non-covalent interactions such as hydrogen bonding and halogen bonding. The reduction of the nitro group leads to reactive species that can interact with cellular components, potentially resulting in enzyme inhibition or activation.

Several methods exist for synthesizing 2-amino-4-bromo-6-nitrobenzoic acid:

  • Reduction of Nitro Compounds: Starting from 2,6-dinitrobenzoic acid, it can be reduced using reducing agents like sodium hydrosulfide under reflux conditions. This method allows for the conversion of nitro groups into amino groups efficiently .
  • Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions, expanding its derivatives for further applications.
  • Direct Amination: The introduction of the amino group can also be achieved through direct amination techniques involving suitable amines under controlled conditions .

2-Amino-4-bromo-6-nitrobenzoic acid finds applications in several areas:

  • Organic Synthesis: It serves as a precursor for synthesizing various organic compounds due to its reactive functional groups.
  • Colorants: The compound is used in producing vibrant colorants owing to its ability to form stable dyes.
  • Pharmaceuticals: Its derivatives are explored for potential pharmaceutical applications due to their biological activity .

Several compounds share structural similarities with 2-amino-4-bromo-6-nitrobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-5-bromo-6-nitrobenzoic acidSimilar structure but different substitution patternDifferent reactivity due to position changes
3-Amino-4-bromo-5-nitrobenzoic acidContains an amino group at a different positionPotentially different biological activities
2-Amino-4-chloro-6-nitrobenzoic acidChlorine instead of bromineVaries in reactivity and applications
2-Amino-4-methyl-6-nitrobenzoic acidMethyl group substitutionAlters solubility and interaction properties

These compounds illustrate how variations in substituents can lead to distinct chemical behaviors and biological activities while retaining a core structural framework similar to that of 2-amino-4-bromo-6-nitrobenzoic acid .

StepTypical reagent set (example)Time / Temp.Isolated yieldNotes
1. Ortho-dinitration of benzoic acid → 2,6-dinitrobenzoic acidMixed HNO₃ / H₂SO₄ (0–5 °C) [1]1 h / 0–5 °C92%Carboxyl meta-directs, delivering exclusive 2,6-isomer.
2. Electrophilic bromination (para to CO₂H) → 4-bromo-2,6-dinitro-benzoic acidN-bromosuccinimide (NBS) in conc. H₂SO₄, 60 °C [2]1.5 h81%NBS/H₂SO₄ rapidly brominates highly deactivated rings.
3. Sulfide-mediated selective reduction of the 2-nitro group → 2-amino-4-bromo-6-nitro-benzoic acidNaHS or Na₂S, MeOH/H₂O, 85–90 °C [3] [4]3 h85–90%“Zinin” reduction proceeds ortho-selectively; the 6-nitro group remains intact.

Overall three-step isolated yield ≈ 63%. The sequence tolerates scale-up to >50 g batch without chromatographic purification [3].

Bromination and Nitration Positional-Selectivity Challenges

  • Carboxyl group effects – The carboxyl substituent is a powerful meta director; uncontrolled nitration of 4-bromobenzoic acid therefore gives the undesired 3-nitro isomer [5].
  • Ortho congestion (“ortho effect”) – Simultaneous ortho nitro and amino groups twist the CO₂H out of conjugation, subtly increasing acidity and altering EAS rates [6].
  • Bromination of deactivated rings – Two nitro groups strongly deactivate the ring toward electrophiles. NBS in neat H₂SO₄ overcomes this by forming the bromonium ion in situ, furnishing monobromination at C-4 in >80% yield while avoiding dibromination [2].
  • Radical vs. ionic pathways – Free-radical bromine delivers high C-H selectivity (secondary : primary ≈ 97:1) but poor regiocontrol on aromatic systems [7]. Ionic‐route reagents (NBS- H₂SO₄, FeBr₃/Br₂) remain preferred for aryl C–Br formation at C-4.

Protecting-Group Strategies for the Amino Functionality

Installation of the amino substituent early in the route invites over-nitration and polysulfation. Two classical, low-cost masks minimise those risks:

Protecting groupInstallationStability toward nitration / brominationDeprotectionTypical yield
N-AcetylAc₂O, pyridine, RTSurvives mixed-acid nitration with 78–82% regio-selectivity 6 M HCl, reflux, 95%90%
N-BenzylBnCl, Na₂CO₃, DMF, 80 °CEndures 0–5 °C nitration; provides 92% ortho-selectivity H₂, Pd/C, 40 °C, 4 bar88%

Either protecting group can be introduced onto an isolated 2-amino-4-bromo-benzoic acid intermediate, nitrated at C-6, and later removed to regenerate the free amine without loss of the bromide or nitro functions.

Green-Chemistry Approaches in Halogenation Reactions

Greener bromination technologyBromine sourceCatalyst / mediumSubstrate scope (representative yields)Sustainability advantages
Continuous-flow in-situ Br₂ [9]HBr + NaOCl (generated in flow)None; acetonitrileAromatic substrates 78–99%Eliminates bulk Br₂ handling; contained flow minimizes emissions.
Aerobic ionic-liquid bromination [10]NaBr or HBr5 mol % [C₄Py]NO₃, O₂, RTElectron-poor benzoic acids 70–90%Metal-free, ambient temperature; recyclable IL used ≥5 cycles.
NBS + [Bmim]Br, microwave [11]NBSRecyclable ionic liquidActivated aromatics 92–98%Solvent-free, 5-min reaction; IL recycled with <5% loss.
CaBr₂/Br₂ in water, SDS micelles [10]CaBr₂-Br₂Surfactant (SDS)Nitro- and carboxy-substituted rings 92–98%Aqueous medium, no organic solvent isolation.

These methods collectively lower toxicity, waste, and energy use versus classical Br₂/FeBr₃ protocols. For laboratory synthesis of 2-amino-4-bromo-6-nitrobenzoic acid, the continuous-flow route is currently the most scalable and operator-safe.

Detailed Research Findings Summary

  • Selective reduction – Sodium hydrosulfide reduces one nitro group in 2,6-dinitrobenzoic frameworks with ≥85% selectivity and can be telescoped directly after bromination without isolating the dinitro intermediate [3] [4].
  • Regio-bromination – Highly deactivated aromatics tolerate monobromination in conc. H₂SO₄ with NBS, providing 4-bromo-2,6-dinitrobenzoic acid in 81% isolated yield and no detectable 3,5-dibromo by-product [2].
  • Ionic-liquid catalysis – 5 mol % [C₄Py]NO₃ catalyses aerobic bromination under O₂ with NaBr, achieving complete conversion of anisole in 2 h at room temperature and maintaining activity after five recycles [10].
  • Zeolite-mediated nitration – H-β zeolite (small-pore) affords para-selective nitration of alkyl- and halo-benzoates with >90% para:ortho ratio, obviating mixed-acid waste streams [1].
  • Kinetic selectivity – Bromination selectivity for benzylic over aromatic C–H bonds (97:1) is rationalised by later transition states and higher ΔE‡ differences for bromine compared with chlorine, enabling targeted side-chain functionalisation when desired [7] [12].

X-ray crystallographic analysis provides definitive structural information for 2-amino-4-bromo-6-nitrobenzoic acid, revealing critical details about molecular geometry, packing arrangements, and intermolecular interactions. Based on structural studies of related polysubstituted benzoic acid derivatives, this compound is expected to crystallize in a monoclinic crystal system [1].

The molecular geometry of 2-amino-4-bromo-6-nitrobenzoic acid exhibits characteristic features typical of heavily substituted aromatic compounds. The benzene ring maintains near-planarity despite the presence of multiple substituents with varying electronic effects [2]. The carboxylic acid group typically adopts a nearly coplanar arrangement with the aromatic ring, with dihedral angles ranging from 5° to 15° [3]. This planarity is maintained through conjugation between the carboxyl group and the aromatic π-system [4].

The amino group at the 2-position demonstrates significant electron-donating character, which influences the overall electronic distribution within the molecule. The carbon-nitrogen bond length for the amino substituent is expected to be approximately 1.42 Å, consistent with partial double-bond character due to resonance effects . The nitro group at the 6-position exhibits characteristic nitrogen-oxygen bond lengths of approximately 1.22 Å, representing "bonds and a half" due to resonance delocalization [6]. The dihedral angle between the nitro group and the benzene ring typically ranges from 2° to 10°, indicating minimal steric hindrance [7].

The bromine substituent at the 4-position introduces significant steric bulk with a carbon-bromine bond length of approximately 1.90 Å . This halogen atom participates in weak intermolecular interactions that influence crystal packing arrangements [2]. The positioning of the bromine atom meta to both the amino and nitro groups minimizes electronic and steric conflicts while maximizing crystal stability.

Crystal packing analysis reveals the formation of hydrogen-bonded networks involving the carboxylic acid and amino functional groups. The carboxylic acid groups form characteristic dimeric units through cyclic hydrogen bonding, with O-H···O distances typically ranging from 2.60 to 2.75 Å [3]. Additional hydrogen bonding occurs between amino groups and carboxyl oxygens of adjacent molecules, creating extended supramolecular networks [1]. The nitro groups participate in weaker C-H···O interactions that contribute to overall crystal stability [4].

Table 1: X-ray Crystallographic Data for 2-Amino-4-bromo-6-nitrobenzoic acid

ParameterTypical RangeExpected for 2-Amino-4-bromo-6-nitrobenzoic acid
Space GroupMonoclinic P2₁/c or P2₁/nP2₁/c
Unit Cell DimensionsMonoclinic systemMonoclinic
a (Å)7.5 - 12.0~8.5
b (Å)6.0 - 15.0~12.0
c (Å)12.0 - 25.0~18.0
β (°)90 - 120~95
Volume (ų)800 - 2000~1300
Density (g/cm³)1.8 - 2.1~1.95
Z4 - 84
Temperature (K)150 - 298293
C-C bond (aromatic) (Å)1.38 - 1.421.40
C-Br bond length (Å)1.88 - 1.921.90
C-N bond length (Å)1.35 - 1.451.42 (amino), 1.47 (nitro)
N-O bond length (Å)1.20 - 1.251.22
C-O bond length (Å)1.25 - 1.321.28
Bond angle C-C-C (°)118 - 122120
Bond angle O-N-O (°)123 - 130125
Dihedral angle COOH/ring (°)0 - 255-15
Dihedral angle NO₂/ring (°)0 - 152-10

Vibrational Spectroscopy (FT-IR) of Functional Groups

Fourier Transform Infrared spectroscopy provides comprehensive characterization of the functional groups present in 2-amino-4-bromo-6-nitrobenzoic acid. The FT-IR spectrum exhibits distinctive absorption bands that allow for unambiguous identification of each functional group and their electronic environments [8] [9].

The amino group produces characteristic N-H stretching vibrations in the region 3500-3200 cm⁻¹ [10]. Primary amines exhibit two distinct bands corresponding to asymmetric and symmetric N-H stretching modes, appearing at approximately 3400 cm⁻¹ and 3300 cm⁻¹ respectively [11]. These bands are significantly sharper and less intense than O-H stretching vibrations, facilitating clear differentiation between amino and hydroxyl functionalities [10] [12]. The N-H bending vibration of the amino group appears as a medium intensity, sharp band in the region 1650-1580 cm⁻¹ [13] [14].

The carboxylic acid group generates a characteristic broad O-H stretching envelope extending from 3200 to 2500 cm⁻¹ [8] [15]. This unusually broad absorption results from extensive hydrogen bonding in both solid and liquid phases, where carboxylic acids exist predominantly as dimeric structures [8]. The carbonyl stretching vibration appears as a strong, sharp band between 1700-1680 cm⁻¹ [16] [17]. For aromatic carboxylic acids, this frequency is typically lower than saturated analogues due to conjugation effects [8] [18]. The C-O stretching vibration of the carboxyl group produces a medium intensity band in the range 1320-1210 cm⁻¹ [8] [19].

The nitro group exhibits the most characteristic and intense infrared absorptions [9] [20]. The asymmetric N-O stretching vibration appears as the strongest band in the spectrum, typically occurring between 1550-1500 cm⁻¹ [9] [21]. The symmetric N-O stretching produces the second most intense absorption, appearing in the range 1390-1330 cm⁻¹ [9] [22]. These two bands create a distinctive "teeth-like" appearance in the mid-infrared region that immediately identifies the presence of nitro functionality [9] [23]. The N-O scissoring vibration appears as a medium intensity band around 850-750 cm⁻¹ [9] [21].

The bromine substituent contributes a medium intensity C-Br stretching vibration in the region 1000-750 cm⁻¹. Aromatic C-H out-of-plane bending vibrations appear between 700-500 cm⁻¹, providing information about the substitution pattern on the benzene ring [9]. However, the presence of the electron-withdrawing nitro group can complicate the interpretation of these substitution patterns [9].

Table 2: FT-IR Spectroscopic Assignments for 2-Amino-4-bromo-6-nitrobenzoic acid

Frequency Range (cm⁻¹)AssignmentExpected IntensityCharacteristic Features
3500-3300N-H asymmetric stretch (amino group)MediumSharp, weaker than O-H
3300-3200N-H symmetric stretch (amino group)MediumSharp, two bands for primary amine
3200-2500O-H stretch (carboxylic acid)Strong, broadVery broad envelope
1700-1680C=O stretch (carboxylic acid)StrongSharp, intense peak
1650-1580N-H bending (amino group)Medium, sharpSharp, may overlap with other bands
1550-1500N-O asymmetric stretch (nitro group)Very strongMost intense peak in spectrum
1390-1330N-O symmetric stretch (nitro group)StrongSecond most intense peak
1320-1210C-O stretch (carboxylic acid)MediumCharacteristic of carboxylic acids
1000-750C-Br stretchMediumHalogen stretching
850-750N-O scissor (nitro group)MediumNitro group deformation
700-500C-H out-of-plane bending (aromatic)MediumAromatic substitution pattern

Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through analysis of chemical shifts, coupling patterns, and integration ratios for 2-amino-4-bromo-6-nitrobenzoic acid [24].

The ¹H NMR spectrum exhibits limited aromatic proton signals due to the heavily substituted nature of the benzene ring. Only two aromatic protons remain: H-3 (between the amino and bromine substituents) and H-5 (between the bromine and nitro groups) [25]. The H-3 proton appears as a doublet in the range 7.8-8.2 ppm, exhibiting meta coupling with H-5 (J = 2.0-2.5 Hz) [25] [26]. The H-5 proton resonates further downfield at 8.0-8.4 ppm due to the strong deshielding effect of the adjacent nitro group [27] [24]. This proton also appears as a doublet with identical coupling to H-3 [28].

The amino group protons appear as a broad singlet in the range 5.5-6.5 ppm [29]. These protons exhibit rapid exchange with solvent molecules and are readily identified by deuterium oxide exchange experiments [10] [13]. The chemical shift of amino protons is influenced by the electron-withdrawing effects of the nitro group and the electron-donating resonance of the amino functionality [30].

The carboxylic acid proton resonates as a broad singlet between 12.0-13.5 ppm, characteristic of aromatic carboxylic acids [25] [31]. This signal exhibits rapid exchange with protic solvents and deuterium oxide [8] [32]. The significant downfield shift reflects both the acidic nature of the proton and hydrogen bonding effects [16].

The ¹³C NMR spectrum provides detailed information about the electronic environment of each carbon atom [33]. The carbonyl carbon of the carboxylic acid appears between 168-172 ppm, typical for aromatic carboxylic acids [31] [26]. The quaternary carbon bearing the amino group (C-2) resonates between 150-155 ppm, reflecting the electron-donating effect of the amino substituent [29]. The carbon bearing the nitro group (C-6) appears at 140-145 ppm, influenced by the strong electron-withdrawing effect of the nitro functionality [34].

The aromatic CH carbons exhibit distinct chemical shifts based on their electronic environments. C-3, positioned between electron-donating amino and electron-withdrawing bromine groups, appears at 108-112 ppm [29]. C-5, adjacent to the strongly electron-withdrawing nitro group, resonates significantly downfield at 125-130 ppm [34]. The carbon bearing the bromine substituent (C-4) appears at 105-110 ppm, reflecting the electronic effect of the halogen [29].

Table 3: ¹H NMR Chemical Shifts and Multiplicities for 2-Amino-4-bromo-6-nitrobenzoic acid

Proton PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)Comments
H-3 (aromatic)7.8 - 8.2Doublet1HJ = 2.0-2.5Meta coupling to H-5
H-5 (aromatic)8.0 - 8.4Doublet1HJ = 2.0-2.5Meta coupling to H-3
NH₂ (amino group)5.5 - 6.5Broad singlet2HN/AExchangeable with D₂O
COOH (carboxylic acid)12.0 - 13.5Broad singlet1HN/AExchangeable with D₂O

Table 4: ¹³C NMR Chemical Shifts for 2-Amino-4-bromo-6-nitrobenzoic acid

Carbon PositionChemical Shift (ppm)Assignment RationaleElectronic Effects
C-1 (COOH)108-115Quaternary carbon bearing COOHElectron-withdrawing COOH
C-2 (amino)150-155Quaternary carbon bearing NH₂Electron-donating NH₂
C-3 (aromatic CH)108-112Aromatic CH between amino and bromoDeshielded by electron-withdrawing groups
C-4 (bromo)105-110Quaternary carbon bearing BrHalogen effect
C-5 (aromatic CH)125-130Aromatic CH between bromo and nitroHighly deshielded by NO₂
C-6 (nitro)140-145Quaternary carbon bearing NO₂Strong electron-withdrawing NO₂
C=O (carboxyl)168-172Carbonyl carbonTypical carboxylic acid carbonyl

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-amino-4-bromo-6-nitrobenzoic acid reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the compound's behavior under electron impact conditions [35] [36].

The molecular ion peak appears at m/z 261/263, exhibiting the characteristic 1:1 isotope pattern for bromine-containing compounds [37]. The presence of both ⁷⁹Br and ⁸¹Br isotopes creates this distinctive doublet pattern with equal intensity, serving as an immediate indicator of bromine content . The molecular ion typically exhibits moderate intensity (25-40% relative abundance) due to the stability imparted by the aromatic ring system [35].

Primary fragmentation pathways involve the loss of neutral molecules and radicals from the molecular ion. Loss of ammonia (NH₃, 17 mass units) from the amino group produces fragment ions at m/z 244/246, retaining the bromine isotope pattern [35]. This fragmentation represents α-cleavage adjacent to the nitrogen atom, a common process in aromatic amines [35]. The loss of the carboxyl radical (COOH, 45 mass units) generates significant fragments at m/z 216/218, representing one of the major fragmentation pathways [35].

Sequential fragmentation processes produce additional diagnostic ions. The simultaneous loss of bromine and the amino group yields fragments at m/z 170, while loss of both bromine and the carboxyl group produces ions at m/z 152 [35]. These fragments provide information about the relative stability of different functional groups under mass spectrometric conditions [36].

The nitroaniline fragment ion [C₆H₄N₂O₂]⁺- at m/z 124 represents a particularly stable fragment formed through elimination of the bromine substituent and carboxylic acid functionality [35]. This fragment often appears with high relative intensity (60-80%) due to its aromatic stability and conjugation between the amino and nitro groups [39].

The phenyl cation [C₆H₅]⁺ at m/z 77 typically constitutes the base peak or appears in the base peak region (70-90% relative intensity) [35]. This fragment results from extensive decomposition of the aromatic ring with loss of all substituents [36]. Smaller fragments include the nitro group radical [NO₂]⁺- at m/z 46 and amino alkyl fragments [NHCH₂]⁺ at m/z 30, providing additional structural confirmation [35].

Table 5: Mass Spectrometric Fragmentation Patterns for 2-Amino-4-bromo-6-nitrobenzoic acid

m/zIonRelative Intensity (%)Fragmentation Pathway
261/263[M]⁺- (Br isotope pattern)25-40Molecular ion with Br isotope pattern (1:1)
244/246[M-NH₃]⁺-15-25Loss of ammonia from amino group
216/218[M-COOH]⁺-40-60Loss of carboxyl radical
170[M-Br-NH₂]⁺-30-50Sequential loss of Br and NH₂
152[M-Br-COOH]⁺-20-35Sequential loss of Br and COOH
124[C₆H₄N₂O₂]⁺-60-80Nitroaniline fragment
77[C₆H₅]⁺70-90Phenyl cation (base peak region)
46[NO₂]⁺-20-40Nitro group fragment
30[NHCH₂]⁺15-30Amino alkyl fragment

XLogP3

1.8

Wikipedia

2-Amino-4-bromo-6-nitrobenzoic acid

Dates

Modify: 2023-08-16

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